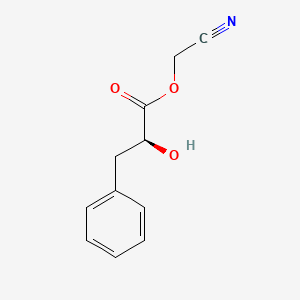
3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole (3-Br-TMI) is an organic compound that is a member of the indazole family of heterocyclic compounds. It is a white crystalline solid with a melting point of 93-95°C. 3-Br-TMI has been the subject of numerous scientific studies due to its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has been studied for its potential as a novel anti-cancer agent. In organic synthesis, 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has been used as a building block for the synthesis of a variety of heterocyclic compounds. In biochemistry, 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has been studied for its potential to modulate the activity of certain enzymes, such as protein kinases, and to act as a ligand for certain proteins.
Wirkmechanismus
The mechanism of action of 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole is still not completely understood. However, it is believed to interact with certain proteins and enzymes in the body, such as protein kinases, and to act as a ligand for certain proteins. In addition, 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to modulate the activity of certain enzymes, such as protein kinases, and to act as an inhibitor of certain enzymes, such as tyrosine kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole are still being studied. However, it has been shown to modulate the activity of certain enzymes, such as protein kinases, and to act as an inhibitor of certain enzymes, such as tyrosine kinases. In addition, 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have anti-cancer activity, and to have a protective effect against certain types of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Another advantage is that it is relatively stable, and can be stored for long periods of time without significant degradation. One limitation is that it is relatively expensive, and may not be suitable for use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole. One potential direction is to further explore its potential applications in medicinal chemistry, organic synthesis, and biochemistry. Another potential direction is to further investigate its mechanism of action, and to explore its potential as an anti-cancer agent. Additionally, further research could be done to explore the potential of 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole as a ligand for proteins, and to investigate its potential to modulate the activity of certain enzymes. Finally, further research could be done to explore the potential of 3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole as an inhibitor of certain enzymes, such as tyrosine kinases.
Synthesemethoden
3-bromo-1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole can be synthesized by a variety of methods, including the condensation of 1-bromo-3,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indole and formaldehyde, the condensation of 1-bromo-3,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indole and dimethylformamide, and the reaction of 1-bromo-3,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indole with dimethyl sulfoxide. In each of these methods, the reaction is typically carried out in a solvent, such as dichloromethane, at a temperature of around 80-90°C.
Eigenschaften
IUPAC Name |
3-bromo-1,5,5-trimethyl-6,7-dihydro-4H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2)5-4-8-7(6-10)9(11)12-13(8)3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXFRXRTDMNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NN2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)


![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)

![methyl 6-oxospiro[2.3]hexane-4-carboxylate](/img/structure/B6609956.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)
